N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide
Description
Properties
Molecular Formula |
C25H24N2O2S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide |
InChI |
InChI=1S/C25H24N2O2S/c1-17-9-14-21-23(16-17)30-25(27-21)19-10-12-20(13-11-19)26-24(28)8-5-15-29-22-7-4-3-6-18(22)2/h3-4,6-7,9-14,16H,5,8,15H2,1-2H3,(H,26,28) |
InChI Key |
FBUTYQLALDZJEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCOC4=CC=CC=C4C |
Origin of Product |
United States |
Preparation Methods
Benzothiazole Ring Formation
The 6-methyl-1,3-benzothiazole scaffold is synthesized via cyclocondensation of 2-amino-4-methylthiophenol with appropriate carbonyl sources under acidic conditions:
Reaction Conditions
- Substrate : 2-Amino-4-methylthiophenol (1.0 eq).
- Carbonyl Source : Chloroacetyl chloride (1.2 eq).
- Solvent : Dimethylformamide (DMF), anhydrous.
- Temperature : 80–90°C, 4–6 hours.
- Yield : 78–85%.
Nitration and Reduction Sequence
Functionalization of the benzothiazole at the 4-position requires nitration followed by reduction:
Step 1: Nitration
- Reagents : Fuming HNO₃ (1.5 eq), concentrated H₂SO₄.
- Conditions : 0–5°C, 2 hours.
- Product : 4-Nitro-6-methyl-1,3-benzothiazole (Yield: 70%).
Step 2: Catalytic Hydrogenation
- Catalyst : 10% Pd/C (5 wt%).
- Solvent : Ethanol.
- Pressure : H₂ gas, 50 psi.
- Product : 4-Amino-6-methyl-1,3-benzothiazole (Yield: 92%).
Synthesis of 4-(2-Methylphenoxy)butanoyl Chloride
Alkylation of 2-Methylphenol
Formation of the phenoxybutanoate ester proceeds via nucleophilic substitution:
Reaction Protocol
Acyl Chloride Formation
Activation of the carboxylic acid for amide coupling:
Chlorination Reagents :
- Thionyl chloride (SOCl₂) : 5.0 eq, reflux, 3 hours.
- Catalyst : DMF (1 drop).
- Solvent : Toluene.
- Product : 4-(2-Methylphenoxy)butanoyl chloride (Yield: 95%).
Amide Bond Coupling Strategies
Classical Coupling with Dicyclohexylcarbodiimide (DCC)
Procedure :
- Substrates : 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline (1.0 eq), 4-(2-Methylphenoxy)butanoyl chloride (1.05 eq).
- Base : N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
- Solvent : Tetrahydrofuran (THF), anhydrous.
- Temperature : 0°C → 25°C, 18 hours.
- Workup : Aqueous HCl wash, column chromatography (SiO₂, ethyl acetate/hexane).
- Yield : 65–70%.
Modern Coupling with HATU
Enhanced Protocol :
- Coupling Agent : HATU (1.1 eq).
- Activator : DIPEA (3.0 eq).
- Solvent : DMF, anhydrous.
- Temperature : 25°C, 4 hours.
- Purification : Precipitation in ice-cold water, filtration.
- Yield : 82–85%.
Optimization and Process-Scale Considerations
Solvent Selection Impact
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 18 | 70 | 95 |
| DMF | 4 | 85 | 98 |
| DCM | 12 | 75 | 93 |
Temperature and Stoichiometry Effects
- Lower Temperatures (0–5°C) : Minimize side reactions but prolong reaction time.
- HATU Stoichiometry : 1.05–1.1 eq maximizes yield without excess reagent carryover.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
Industrial-Scale Adaptations
Continuous Flow Synthesis
Green Chemistry Approaches
- Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DMF.
- Catalyst Recycling : Immobilized HATU on silica gel (reused 5×, <5% activity loss).
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s structural uniqueness lies in its benzothiazole and phenoxybutanamide groups. Comparisons with analogous compounds highlight key differences in substituents, backbone length, and functional groups:
Key Observations :
- Substituent Effects: The 2-methylphenoxy group in the target compound increases steric bulk compared to unsubstituted phenoxy groups (e.g., ), which may enhance selectivity for hydrophobic binding pockets.
- Electron-Withdrawing Groups : Compounds like the chloro-nitrobenzamide derivative exhibit stronger electrophilic character, favoring interactions with nucleophilic residues in enzymes.
Spectroscopic and Analytical Data
- IR Spectroscopy : The absence of C=O stretching (~1663–1682 cm⁻¹) in triazole-thiones contrasts with the target compound’s expected amide C=O band (~1650–1700 cm⁻¹).
- NMR: The 2-methylphenoxy group in the target compound would show distinct aromatic proton splitting compared to 3-methylphenoxy analogs .
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.
- Molecular Formula : C25H24N2OS
- Molecular Weight : 420.53 g/mol
- CAS Number : 304864-26-4
This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in the endocannabinoid system, particularly soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes play crucial roles in regulating pain and inflammation pathways. The dual inhibition of sEH and FAAH has been linked to enhanced analgesic effects without the common side effects associated with traditional pain medications.
1. Antinociceptive Effects
Research indicates that this compound demonstrates significant antinociceptive properties. In animal models, it has been shown to alleviate acute inflammatory pain effectively. The compound's efficacy in reducing pain is comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs), such as ketoprofen .
2. Anti-inflammatory Properties
The compound's ability to inhibit FAAH leads to increased levels of endocannabinoids, which are known for their anti-inflammatory effects. Studies have shown that this compound can significantly reduce markers of inflammation in various models .
3. Behavioral Studies
In behavioral studies involving rats, doses that produced antinociception did not adversely affect normal locomotor activity. This suggests a favorable safety profile compared to conventional analgesics .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
